endo-Norborneol
Description
Significance of Bridged Bicyclic Systems as Research Models
Bridged bicyclic compounds, such as those derived from the norbornane (B1196662) skeleton, are characterized by two rings sharing two non-adjacent carbon atoms, known as bridgehead carbons. libretexts.orgopenochem.org This structural feature imparts significant conformational rigidity and strain compared to their monocyclic or fused-ring counterparts. slideshare.netlibretexts.org This rigidity is a boon for researchers as it limits the number of possible conformations a molecule can adopt, thereby simplifying the analysis of reaction pathways and the stereochemical outcomes of chemical transformations. slideshare.net The fixed spatial arrangement of atoms in these systems allows for a more precise correlation between molecular structure and reactivity. One of the foundational principles governing the reactivity of bridged systems is Bredt's Rule, which posits that a double bond cannot be formed at a bridgehead position due to the geometric constraints that prevent the necessary planar geometry of an sp²-hybridized carbon. chemca.in
endo-Norborneol as a Canonical Substrate for Mechanistic Investigations
Within the family of norbornane derivatives, this compound and its counterpart, exo-norborneol (B145942), have been central to some of the most profound debates and discoveries in physical organic chemistry. The precise and fixed orientation of the hydroxyl group in this compound, pointing towards the six-membered ring, creates a distinct steric and electronic environment that influences its reactivity. ontosight.ai This has made it an ideal model for studying reaction mechanisms where the stereochemistry of the substrate plays a crucial role.
Foundational Stereochemical Considerations in Norbornane Derivatives
The stereochemistry of norbornane derivatives is defined by the terms exo and endo. ontosight.ai An exo substituent is positioned on the side of the molecule away from the larger six-membered ring, while an endo substituent is oriented towards it. ontosight.ai This seemingly subtle difference has profound consequences for the molecule's reactivity. The endo face is generally more sterically hindered, which can affect the rates and products of reactions. github.io The elucidation of the stereochemistry of norbornene derivatives, often achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for understanding their chemical behavior. tandfonline.comtandfonline.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S)-bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5?,6?,7-/m0/s1 |
InChI Key |
ZQTYQMYDIHMKQB-AHXFUIDQSA-N |
Isomeric SMILES |
C1CC2CC1C[C@@H]2O |
Canonical SMILES |
C1CC2CC1CC2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Endo Norborneol and Its Congeners
Stereoselective Synthesis of endo-Norborneol
The spatial arrangement of the hydroxyl group in norborneol isomers, designated as exo or endo, significantly influences their chemical and physical properties. The pursuit of stereoselective synthetic routes to the endo isomer has led to the development of several key methodologies.
Acid-Catalyzed Hydration of Norbornene: Mechanistic Insights into endo-Selectivity
The acid-catalyzed hydration of norbornene is a classic method for producing norborneol. cram.com This reaction proceeds through a carbocation intermediate, the nature of which has been a subject of extensive debate, centering on the "classical" versus "non-classical" ion controversy. wikipedia.orgic.ac.ukmpg.de
Initially, the protonation of the norbornene double bond forms a secondary carbocation. This cation can exist as a classical carbocation, which is in rapid equilibrium between two enantiomeric forms via a Wagner-Meerwein rearrangement. wikipedia.orgias.ac.in Alternatively, and now widely accepted, it can form a non-classical, bridged carbocation where the positive charge is delocalized over three carbon atoms (C1, C2, and C6). wikipedia.orgsubstack.comlibretexts.org This non-classical ion is symmetrical and more stable than its classical counterpart. libretexts.org
The stereochemical outcome of the hydration is determined by the nucleophilic attack of water on this carbocation intermediate. Attack on the non-classical ion can occur at either C1 or C2. Due to steric hindrance from the C7 methylene (B1212753) bridge, the attack of water preferentially occurs from the endo face, leading to the formation of exo-norborneol (B145942) as the major product. However, the reaction also yields a smaller amount of the endo isomer.
The formation of this compound can be rationalized by considering the equilibrium between the non-classical ion and the classical ions. While the non-classical ion is the more stable intermediate, the classical ion can be attacked by water from the exo side, leading to the endo product. The ratio of exo to endo products is therefore dependent on the reaction conditions, such as the acid concentration and temperature, which can influence the relative stabilities and reactivities of the carbocation intermediates.
Recent studies have shown that certain catalytic systems can favor the formation of the endo product. For instance, the use of specific rhodium catalysts in the hydroarylation of norbornene has been shown to produce endo-selective products. nih.govresearchgate.net
Key Mechanistic Steps in Acid-Catalyzed Hydration of Norbornene:
| Step | Description | Intermediate |
| 1 | Protonation of the double bond | Classical or Non-classical Norbornyl Cation |
| 2 | Wagner-Meerwein Rearrangement | Interconversion of classical cations |
| 3 | Nucleophilic attack by water | Formation of protonated norborneol |
| 4 | Deprotonation | Formation of exo- and this compound |
Reduction of Norbornanones and Related Bridged Ketones
The reduction of norbornanone (bicyclo[2.2.1]heptan-2-one) provides another important route to norborneol. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent.
Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), approach the carbonyl group from the less hindered exo face, leading to the preferential formation of this compound. Conversely, smaller reducing agents, like sodium borohydride (B1222165), can approach from the endo face, resulting in a higher proportion of the exo alcohol. This selectivity is governed by steric hindrance, where the reducing agent attacks the carbonyl carbon from the less sterically crowded side.
The table below summarizes the stereoselectivity of norbornanone reduction with different reducing agents.
Stereoselectivity of Norbornanone Reduction:
| Reducing Agent | Major Product | Minor Product |
| Sodium borohydride (NaBH₄) | exo-Norborneol | This compound |
| Lithium aluminum hydride (LiAlH₄) | exo-Norborneol | This compound |
| L-Selectride® | This compound | exo-Norborneol |
Asymmetric Hydroboration Strategies for Norbornene
Hydroboration-oxidation of norbornene offers a pathway to norborneol with anti-Markovnikov regioselectivity. The use of chiral boranes in the hydroboration step allows for the asymmetric synthesis of norborneol, yielding enantiomerically enriched products.
The reaction proceeds via the addition of a borane (B79455) to the double bond, followed by oxidation of the resulting organoborane. The stereochemistry of the addition is syn, meaning that the boron and hydrogen atoms add to the same face of the double bond. In the case of norbornene, the addition occurs preferentially from the less hindered exo face.
The use of chiral boranes, such as diisopinocampheylborane, introduces a source of chirality, leading to the formation of one enantiomer of norborneol in excess. The degree of enantioselectivity is dependent on the structure of the chiral borane and the reaction conditions.
Hydrolysis of Norbornyl Esters
The hydrolysis of norbornyl esters, such as endo-norbornyl acetate (B1210297), provides a direct route to this compound. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521). scirp.org
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the norbornyloxide as a leaving group, which is subsequently protonated to yield this compound.
This method is particularly useful for obtaining pure this compound, especially when starting from an isomerically pure ester. The stereochemistry at the C2 position of the norbornyl ring is retained during the hydrolysis.
Synthesis of Chiral and Functionalized this compound Derivatives
The synthesis of chiral and functionalized derivatives of this compound is of significant interest due to their potential applications as chiral auxiliaries, ligands in asymmetric catalysis, and building blocks for complex molecules.
Diels-Alder Cycloaddition Routes to Norbornene Precursors
The Diels-Alder reaction is a powerful tool for the construction of the norbornene framework. The reaction involves the [4+2] cycloaddition of a conjugated diene, such as cyclopentadiene (B3395910), with a dienophile. The stereochemistry of the Diels-Alder reaction is highly predictable, with the endo product being kinetically favored due to secondary orbital interactions. scirp.orgscirp.org
By using substituted dienophiles, it is possible to introduce functionality into the norbornene skeleton. For example, the reaction of cyclopentadiene with acrolein yields 5-norbornene-2-carboxaldehyde, which can be subsequently converted to a variety of functionalized this compound derivatives.
Furthermore, the use of chiral dienophiles or chiral Lewis acid catalysts in the Diels-Alder reaction can provide access to enantiomerically enriched norbornene precursors, which can then be transformed into chiral this compound derivatives. scirp.org
Derivatization of the Hydroxyl Group for Stereochemical Probes
The determination of the absolute configuration of chiral molecules, particularly those lacking strong chromophores, presents a significant challenge in stereochemistry. The hydroxyl group of this compound serves as a convenient handle for derivatization, allowing for the introduction of specific spectroscopic probes. This approach facilitates the use of techniques like electronic circular dichroism (ECD) to reliably establish the molecule's absolute stereochemistry.
A prominent strategy involves transforming transparent aliphatic alcohols like (+)-endo-2-norborneol into derivatives that exhibit intense Cotton effects in their ECD spectra. researchgate.net One such method is the conversion of the alcohol into its 1-naphthyl-diphenylmethyl ether derivative. This bulky, chromophoric group acts as a stereochemical reporter. The resulting ether displays multiple, intense Cotton effects which can be accurately simulated using computational methods, such as time-dependent density functional theory (TDDFT) calculations (e.g., at the B3LYP/6-31G* level). researchgate.net By comparing the experimental ECD spectrum with the computationally predicted spectrum, the absolute configuration of the original alcohol can be unambiguously assigned. researchgate.net
Derivatization not only introduces a chromophore but can also induce conformational rigidity in the molecule. researchgate.net While this compound itself has multiple thermally accessible stable conformations, conversion to derivatives such as acetates or silyl (B83357) ethers can reduce the number of conformations, simplifying the analysis of vibrational circular dichroism (VCD) and IR spectra. researchgate.net This rigidification helps in achieving a more precise correlation between the observed spectroscopic data and a specific molecular conformation, thereby enhancing the reliability of the stereochemical assignment. researchgate.net
Table 1: Derivatization of endo-Norborneol for Stereochemical Analysis
| Original Compound | Derivative | Purpose of Derivatization | Analytical Method |
|---|---|---|---|
| (+)-endo-2-norborneol | 1-Naphthyl-diphenylmethyl ether of endo-norborneol | Introduction of a chromophore for ECD analysis to determine absolute configuration. researchgate.net | Electronic Circular Dichroism (ECD) Spectroscopy & TDDFT Calculations. researchgate.net |
| endo-Borneol | Acetate, tert-butyl, and trimethylsilyl (B98337) derivatives | To induce conformational rigidification, reducing the number of stable conformations for analysis. researchgate.net | Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy. researchgate.net |
Incorporation into Polymer Architectures and Monomer Synthesis
The rigid bicyclic structure of norbornene, the parent olefin of norborneol, makes it a valuable building block in polymer chemistry for creating materials with high thermal stability. Derivatives of this compound and related endo-norbornene compounds are utilized as monomers in various polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.
While exo-norbornene monomers are often favored for their higher reactivity in ROMP, the more readily accessible endo-isomers are gaining attention. nsf.gov A systematic approach to the ROMP of endo-norbornene monomers using stable, chelated ruthenium-alkylidene initiators (like the Hoveyda-Grubbs catalyst) has been developed. nsf.gov This method allows for the controlled polymerization of endo-monomers, yielding polymers with low dispersities (Đ < 1.1) and enabling the synthesis of block copolymers through sequential monomer addition. nsf.gov For example, monomers can be synthesized in a single step from inexpensive precursors like 5-norbornene-endo-2,3-dicarboxylic anhydride. nsf.gov The process can be performed under ambient, oxygen-tolerant conditions, providing a user-friendly route to mechanically robust thermoplastics with high glass transition (Tg) and decomposition temperatures. nsf.gov
Vinyl-addition polymerization offers another route to high-performance polymers. rsc.org Functional norbornene monomers can be synthesized and subsequently polymerized to create vinyl-addition polynorbornenes (VAPNBs). For instance, a monomer can be prepared via Williamson ether synthesis by reacting 5-norbornene-2-methanol (B8022476) with benzyl (B1604629) bromide. rsc.org The homopolymerization of such functionalized norbornyl-based monomers yields VAPNBs with high glass transition temperatures (>150 °C) and substantial service windows (the difference between decomposition and glass transition temperatures). rsc.org
Table 2: Polymerization of endo-Norborneol Congeners
| Monomer | Polymerization Method | Initiator/Catalyst | Key Polymer Characteristics |
|---|---|---|---|
| endo-Norbornene imides/diesters | Ring-Opening Metathesis Polymerization (ROMP) | Chelated Ru-alkylidenes (e.g., Hoveyda-Grubbs catalyst) nsf.gov | Excellent molecular weight control (Đ < 1.1), high chain-end fidelity, high Tg. nsf.gov |
| Norbornene with benzyl ether substituent (from 5-norbornene-2-methanol) | Vinyl-Addition Polymerization | Palladium-based catalyst rsc.org | High Tg (>150 °C), large service windows, modest to excellent yields (62-98%). rsc.org |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Endo Norborneol
Oxidation Reactions and Kinetic Studies
The oxidation of endo-norborneol has been a subject of extensive investigation, providing insights into the influence of stereochemistry on reaction rates and mechanisms.
Substrate Reactivity in Oxidation Processes
The reactivity of this compound in oxidation is significantly influenced by steric factors. In acid dichromate oxidation, the rate of reaction is affected by the relief of non-bonded interactions as the hybridization of the carbon atom bearing the hydroxyl group changes from sp³ in the alcohol to sp² in the resulting ketone. Studies have shown that the relief of these interactions in the bicyclic system of this compound leads to a markedly faster oxidation rate compared to simpler cyclic alcohols like cyclopentanol. informaticsglobal.ai Specifically, the rate of oxidation for this compound is approximately eight times faster than that of cyclopentanol, a phenomenon attributed to the rate-determining formation of a chromate (B82759) ester intermediate. informaticsglobal.ai
Comparative Kinetic Analysis with exo-Norborneol (B145942) Epimer
The structural difference between this compound and its epimer, exo-norborneol, leads to distinct kinetic profiles in oxidation reactions. In enzymatic oxidation by a reconstituted liver cytochrome P-450 system, the oxidation of norbornane (B1196662) yields exo- and endo-2-norborneol in a ratio of 3.4:1, indicating a preference for oxidation at the exo- position. umich.edu
Further kinetic studies involving the oxidation of the alcohols themselves reveal the steric hindrance of the endo- face. For instance, in thallium(III) acetate (B1210297) oxidation, both exo- and this compound are studied, highlighting the differing reactivities of the epimers. researchgate.net A significant kinetic isotope effect (kH/kD = 11.5) has been observed in the hydroxylation of norbornane, suggesting that the initial abstraction of a hydrogen atom is a key step in the mechanism. umich.edu This large isotope effect, coupled with epimerization, points towards a process involving a carbon radical intermediate. umich.edu
Table 1: Product Distribution in Cytochrome P-450 Oxidation of Norbornane
| Substrate | Product Ratio (exo : endo) |
| Norbornane | 3.4 : 1 |
| exo,exo,exo,exo-2,3,5,6-tetradeuteronorbornane | 0.76 : 1 |
Data sourced from Groves et al. (1978). umich.edu
Catalytic Oxidation Pathways and Product Selectivity
Catalytic systems are employed to achieve selective oxidation of alcohols. In the oxidation of norbornene using vanadium-substituted phosphomolybdic acid catalysts with aqueous hydrogen peroxide, norborneols (both exo and endo forms) are formed as side products alongside the main product, 2,3-epoxy norbornane. iitm.ac.in These norborneols are subsequently oxidized to 2-norbornanone. iitm.ac.in The formation of norborneols in this system is believed to be an acid-catalyzed reaction pathway proceeding alongside the primary oxidation of the alkene. iitm.ac.in
The use of different oxidants can alter product selectivity. While aqueous H₂O₂ leads to a mixture of products, using urea-hydrogen peroxide (UHP) as the oxidant with the same catalyst results in much higher selectivity for the epoxide, minimizing the formation of norborneols. iitm.ac.in This highlights how the choice of catalyst and oxidant can direct the reaction toward desired products and control the formation of byproducts like this compound. iitm.ac.in
Enzymatic Oxidation Mechanisms and Stereoselectivity
Enzymes, particularly cytochrome P450 (CYP), catalyze the oxidation of substrates with high degrees of regio- and stereoselectivity. The oxidation of norbornane by liver microsomal P450 illustrates a loss of stereochemistry, which provides crucial mechanistic information. nih.gov The reaction proceeds via a proposed hydrogen abstraction to form a carbon radical, followed by a "rebound" hydroxylation step. umich.edunih.gov The ratio of exo- to this compound product depends on the relative rates of hydroxyl rebound versus the repositioning of the substrate radical within the enzyme's active site. nih.gov
In the oxidation of deuterated norbornane, analysis showed that 9% of the resulting this compound had lost a deuterium (B1214612) atom, while 25% of the exo-norborneol retained all four deuterium atoms. umich.edu This finding supports a mechanism involving significant epimerization and a large isotope effect, consistent with the radical rebound hypothesis. umich.edunih.gov Dehydrogenases also exhibit high stereoselectivity. For example, borneol dehydrogenases from Salvia officinalis show outstanding enantiospecificity (E > 200) for the oxidation of (+)-endo-borneol, a structurally related monoterpenol. While highly specific for endo-borneol, their specificity towards the smaller exo-norborneol is notably lower, suggesting that a precise fit in the active site is crucial for high stereoselectivity.
Nucleophilic Substitution and Elimination Reactions
The stereochemistry of this compound plays a critical role in the product distribution of substitution and elimination reactions.
Reaction with Thionyl Chloride: Influence on Product Distribution and Stereochemistry
The reaction of this compound with thionyl chloride is a classic example demonstrating the influence of substrate stereochemistry on reaction pathways, including rearrangements. This reaction does not simply yield the expected endo-2-chloronorbornane. Instead, a mixture of products is formed due to the involvement of nonclassical carbocation intermediates and neighboring group participation.
A detailed study by Stille and Sonnenberg revealed the complex product distribution from this reaction. wikipedia.org The reaction proceeds with significant rearrangement, yielding primarily exo-chlorinated products. The initial formation of a chlorosulfite ester from this compound is followed by ionization. The resulting carbocation is stabilized by σ-bond participation (nonclassical ion), leading to the attack of the chloride ion almost exclusively from the exo-face. This results in a mixture of rearranged and unrearranged chlorides, with exo-2-chloronorbornane (B1593384) being a major product. The hydrochloric acid generated during the reaction can also catalyze the conversion of the alcohol to a lactone under certain conditions. caltech.edu Cyclic sulfates, formed by reacting a diol with thionyl chloride followed by oxidation, serve as useful alternatives to epoxides in nucleophilic substitution reactions. sciencenet.cn
Dehydrohalogenation Mechanisms of Halonorbornane Derivatives
Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a fundamental reaction in organic synthesis for the formation of alkenes. saskoer.calibretexts.org In the context of halonorbornane derivatives, this reaction can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, largely dependent on the structure of the starting material and the reaction conditions, particularly the base used. saskoer.ca
The E2 mechanism is a concerted process where a base removes a proton, and the leaving group departs simultaneously, forming a double bond. saskoer.ca This mechanism is favored by the use of strong bases. saskoer.ca For instance, the dehydrobromination of exo-2-bromonorbornane (B159885) with sodium diisopropylamide (NaDA) in THF/hexane solution has been studied, revealing a rate-limiting dehydrohalogenation step. acs.org The reaction kinetics, showing a linear dependence on THF concentration and a half-order dependence on NaDA, are consistent with mechanisms involving mono- and trisolvated monomers of the base. acs.org
The stereochemistry of the leaving group and the proton being abstracted is crucial in E2 reactions, which typically proceed via an anti-periplanar arrangement. The order of reactivity for haloalkanes in dehydrohalogenation is generally tertiary > secondary > primary. libretexts.org The nature of the halogen also influences the reaction rate, with the trend for 2-phenylethyl halides being I < Br < Cl < F, reflecting the increasing difficulty of C-X bond cleavage. tdl.org
In contrast, the E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form the alkene. This pathway is more likely with substrates that can form stable carbocations and under conditions with weaker bases or in the absence of a strong base.
The choice of base can also dictate the regioselectivity of the elimination. A small, unhindered base like hydroxide (B78521) will typically favor the formation of the more substituted (Zaitsev) product, while a bulky base like potassium tert-butoxide will preferentially form the less substituted (Hofmann) product due to steric hindrance. youtube.com
Gas-Phase Ion-Molecule Reactions and Reactivity Differences
Gas-phase ion-molecule reactions provide a powerful tool for investigating the intrinsic reactivity and structure of ions, free from solvent and counter-ion effects. unh.edunih.gov These reactions, often studied using mass spectrometry techniques, can reveal fundamental details about reaction mechanisms and the inherent properties of molecules like this compound and its isomers. unh.eduucdavis.edu
Studies comparing different alcohol isomers in the gas phase have shown that structural differences can lead to significant variations in reactivity. rsc.orgscirp.org For example, propan-2-ol is thermodynamically more stable than propan-1-ol and exhibits different reactivity. scirp.org Similarly, gas-phase studies of isoprene-derived hydroxynitrates have revealed how isomeric structures influence reaction pathways, such as epoxide formation. copernicus.org
In the context of norbornyl systems, gas-phase experiments have been crucial in understanding their complex chemistry. For instance, the unimolecular dehydrogenation of norborneol alkoxides in the gas phase shows endo-face selectivity. researchgate.net Furthermore, attempts to generate the 2-norbornyl cation in the gas phase by protonating norbornene led to an unexpected rearrangement to the more stable 1,3-dimethylcyclopentenyl cation, highlighting the propensity for structural isomerization in the absence of solvent stabilization. researchgate.net The investigation of these gas-phase isomerizations often involves comparing experimental vibrational spectra with computational predictions to identify the structures of the ions formed. researchgate.net
The kinetics of gas-phase reactions can be studied to determine reaction orders and elucidate mechanisms. For example, the reactions of monocationic metal-bipyridyl complexes with water and nitrogen in the gas phase have been shown to follow pseudo-first-order kinetics. unh.edu Such studies provide valuable data on the binding abilities and thermodynamic stability of the resulting complexes. unh.edu
Intramolecular Rearrangements and Carbocation Chemistry
Wagner-Meerwein Rearrangements and 6,2-Hydride Shifts in Norbornyl Systems
The chemistry of norbornyl systems is characterized by a remarkable series of intramolecular rearrangements, primarily the Wagner-Meerwein shift and various hydride shifts. core.ac.ukias.ac.in These rearrangements occur through carbocation intermediates and are driven by the pursuit of greater stability. nptel.ac.inmsu.edu
The Wagner-Meerwein rearrangement involves the migration of a carbon-carbon sigma bond to an adjacent carbocationic center. ias.ac.innptel.ac.in In the classical view of the 2-norbornyl cation, a rapid equilibrium exists between two enantiomeric structures, interconverting through a Wagner-Meerwein shift. wikipedia.org This process is so fast that it is often difficult to observe the individual classical cations, leading to the proposal of a "non-classical" bridged ion. wikipedia.org These shifts are a common feature in bicyclic systems and can occur multiple times within a single reaction sequence. core.ac.uknptel.ac.in
Alongside Wagner-Meerwein shifts, hydride shifts are also prominent in the rearrangement pathways of norbornyl cations. core.ac.uk The two most significant are the 6,2-hydride shift and the 3,2-hydride shift. NMR studies have shown that at low temperatures, the 3,2-hydride shift is significantly slower than both the Wagner-Meerwein and the 6,2-hydride shifts. core.ac.uk The 6,2-hydride shift, also referred to as a wikipedia.orglibretexts.org H-shift, involves the migration of a hydrogen atom from C6 to the C2 carbocation center. ias.ac.in Evidence for the occurrence of 6,2-hydride shifts in non-classical ions has been provided by studies using 14C-labeled norbornyl systems. core.ac.uk
The relative rates of these rearrangements have been a subject of intense study. For the secondary 2-norbornyl cation, the activation free energy (ΔG‡) for the endo-6,2-hydride shift is approximately 5.8 kcal/mol, while the exo-3,2-hydride shift has a higher barrier of 11.4 kcal/mol. The Wagner-Meerwein shift has a very low barrier of less than 4 kcal/mol. doi.org These low activation barriers mean that at typical reaction temperatures, these rearrangements are extremely rapid. core.ac.uk It is possible to "freeze out" these shifts by using very low-temperature NMR techniques, allowing for the spectroscopic observation of the static carbocation. core.ac.ukmsu.edu
| Rearrangement Process | System | Activation Free Energy (ΔG‡) (kcal/mol) |
| Wagner-Meerwein Shift | Secondary 2-Norbornyl Cation | < 4 |
| Wagner-Meerwein Shift | Tertiary 2-Norbornyl Cation | < 4 |
| endo-6,2-Hydride Shift | Secondary 2-Norbornyl Cation | 5.8 |
| endo-6,2-Hydride Shift | Tertiary 2-Norbornyl Cation | 7.2 |
| exo-3,2-Hydride Shift | Secondary 2-Norbornyl Cation | 11.4 |
| exo-3,2-Hydride Shift | Tertiary 2-Norbornyl Cation | 6.6 |
| This table presents a comparison of the activation free energies for key rearrangement processes in secondary and tertiary 2-norbornyl cations. doi.org |
Characterization of Gas-Phase Norbornyl Cations and Isomerization Pathways
The study of norbornyl cations in the gas phase, free from the complexities of solvent interactions, has provided profound insights into their intrinsic structure and reactivity. researchgate.net A pivotal discovery in this area was the observation that the gas-phase protonation of norbornene does not yield the expected 2-norbornyl cation. Instead, it undergoes a surprising and extensive rearrangement to form the 1,3-dimethylcyclopentenyl cation, which is the global minimum-energy structure for the C7H11+ ion. researchgate.netcore.ac.uk This was determined by comparing the experimental infrared photodissociation spectrum of the ion with computationally predicted spectra for various isomers. researchgate.net
The isomerization pathway from the 2-norbornyl cation to the 1,3-dimethylcyclopentenyl cation is remarkably complex. researchgate.netresearchgate.net Born-Oppenheimer molecular dynamics simulations have revealed multiple viable and intricate rearrangement pathways. core.ac.ukresearchgate.net One proposed route involves a series of ring-opening steps that lead to acyclic allylic cation intermediates. researchgate.net Another, shorter pathway bypasses these acyclic intermediates. researchgate.net The energy barriers for the initial steps of these different pathways are very similar, suggesting they can compete. core.ac.ukresearchgate.net
Further theoretical studies have challenged the initial ring-opening mechanism, suggesting that the preferred isomerization route is initiated by the cleavage of the C3–C4 bond, which has a significantly lower activation energy. researchgate.net It is now believed that no single mechanism can fully describe the transformation, but rather a vast collection of over 10^9 possible pathways exist. researchgate.net
These gas-phase studies have also shed light on the structures of other norbornyl cation isomers. For example, the 2-endo-norbornyl cation is also believed to have a bridged structure, but with a very low barrier for "leakage" to the more stable 2-exo cation. researchgate.netresearchgate.net The existence of this bridged endo cation helps to explain the products observed in certain reactions, such as the reaction of α-pinene with acetic acid. researchgate.netresearchgate.net The isomerization of the norbornadiene radical cation to the cycloheptatriene (B165957) radical cation has also been investigated theoretically, revealing multiple competing pathways with different activation energies. rsc.org
Anchimeric Assistance and Neighboring Carbon Participation in Solvolysis
Anchimeric assistance, or neighboring group participation, is a phenomenon where a neighboring group in a molecule participates in the rate-determining step of a reaction, often leading to significant rate acceleration and specific stereochemical outcomes. libretexts.orgwikipedia.org In the solvolysis of norbornyl derivatives, anchimeric assistance by sigma (σ) bonds is a key concept that has been central to the long-standing debate about the nature of the 2-norbornyl cation. wikipedia.orgscielo.br
The solvolysis of exo-2-norbornyl derivatives is dramatically faster than that of their endo counterparts. For example, the acetolysis of exo-2-norbornyl brosylate is 350 times faster than the endo isomer. core.ac.ukwikipedia.org This significant rate enhancement in the exo isomer is attributed to the participation of the C1-C6 sigma bond. wikipedia.orglibretexts.org This bond is positioned anti-periplanar to the leaving group in the exo isomer, allowing it to provide "push" as the leaving group departs, stabilizing the developing positive charge at C2. libretexts.org This participation leads to the formation of a bridged, non-classical carbocation intermediate. wikipedia.orglibretexts.org
In contrast, the C1-C6 bond in the endo isomer is not correctly positioned to provide such assistance. core.ac.uk Consequently, the solvolysis of endo-norbornyl derivatives proceeds without this anchimeric assistance, resulting in a much slower reaction rate, similar to that of a simple cyclohexyl system. libretexts.org
The stereochemical outcome of these reactions provides further evidence for anchimeric assistance. The solvolysis of exo-2-norbornyl derivatives proceeds with complete retention of configuration, and if the starting material is optically active, the product is a racemic mixture. wikipedia.orglibretexts.org This is explained by the formation of a symmetrical, bridged non-classical ion, which can be attacked by the nucleophile from either side with equal probability. core.ac.ukwikipedia.org The solvolysis of the endo isomer, however, yields only the exo product, also as a racemic mixture, suggesting it ionizes to a classical cation which then rapidly rearranges to the more stable non-classical ion before product formation. core.ac.ukwikipedia.org
The degree of anchimeric assistance can be influenced by the electron demand at the reaction center. The "tool of increasing electron demand" involves varying substituents on an aryl group attached to the reaction center to systematically change the stability of the developing carbocation. ias.ac.in While this tool has successfully detected neighboring group participation in many systems, it has notably failed to provide evidence for σ-participation in the solvolysis of the 2-norbornyl system, adding another layer of complexity to the debate. ias.ac.in
| Derivative | Relative Rate of Acetolysis | Stereochemical Outcome | Evidence for Anchimeric Assistance |
| exo-2-Norbornyl Brosylate | 350 | Racemic exo-acetate (Retention) | Yes |
| endo-2-Norbornyl Brosylate | 1 | Racemic exo-acetate (Inversion followed by rearrangement) | No |
| This table summarizes the key differences in the solvolysis of exo- and endo-2-norbornyl brosylate, highlighting the role of anchimeric assistance. core.ac.ukwikipedia.orglibretexts.org |
Advanced Spectroscopic and Computational Investigations
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques provide a window into the molecular structure and dynamics of endo-norborneol. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are principal tools for elucidating its atomic connectivity and fragmentation patterns.
NMR spectroscopy is a powerful method for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR have been used extensively to assign chemical shifts and understand the influence of its conformation on the magnetic environment of its nuclei.
The complete assignment of ¹H and ¹³C NMR chemical shifts for this compound has been achieved through a combination of one-dimensional and two-dimensional NMR experiments. modgraph.co.ukresearchgate.net The chemical shifts are sensitive to the stereochemistry of the bicyclic system and the orientation of the endo-hydroxyl group. researchgate.netnih.gov Rotation of the C-O bond creates different conformers, which in turn affects the chemical shifts of nearby protons and carbons. acs.orgnih.gov Variations in ¹H and ¹³C chemical shifts are observed depending on the dihedral angle of the hydroxyl group. acs.orgnih.gov
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound The following table displays assigned chemical shifts (in ppm) for this compound in a CDCl₃ solvent.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 2.24 | 41.9 |
| 2 | 4.22 | 74.4 |
| 3 | 1.88 (exo), 0.84 (endo) | 39.0 |
| 4 | 2.16 | 35.3 |
| 5 | 1.56 (exo), 1.29 (endo) | 24.5 |
| 6 | 1.37 (exo), 1.30 (endo) | 28.6 |
| 7 | 1.94 (syn), 2.07 (anti) | 35.0 |
| Data sourced from various spectroscopic analyses. researchgate.netchemicalbook.com |
To better understand the origins of conformational effects on chemical shifts, Natural Chemical Shielding (NCS) analysis, combined with the Natural Bond Orbital (NBO) method, has been employed. acs.orgnih.gov This computational approach partitions the total calculated nuclear shielding into contributions from individual bond orbitals and lone pairs. acs.orgresearchgate.netwisc.edu For this compound, NCS-NBO analysis allows for the probing of contributions from bond orbitals to the nuclear shielding in different conformers generated by the rotation of the C-O bond. acs.orgnih.gov This method helps to distinguish between Lewis (from localized bonds and lone pairs) and non-Lewis (from delocalization and hyperconjugation) contributions to the shielding of each nucleus. acs.org
Computational studies have revealed that the lone pairs on the oxygen atom of the hydroxyl group play a dominant role in determining the chemical shifts of adjacent nuclei in this compound. acs.orgnih.gov It was found that both the p-orbital lone pair and the sp-hybridized lone pair on the oxygen have significant contributions. acs.orgnih.gov The combined effect of these lone pairs dominates the ¹³C chemical shifts of the C1-C2-OH and C3-C2-OH fragments. acs.orgnih.gov Furthermore, these lone pairs exert localized, through-space effects on nearby nuclei, which are responsible for the largest variations in ¹H chemical shifts during the rotation of the C-O bond. acs.orgnih.gov
The introduction of substituents on the norbornane (B1196662) skeleton induces changes in the chemical shifts of remote protons and carbons, an effect known as Substituent Chemical Shift (SCS). researchgate.netmodgraph.co.uk These shifts are influenced by stereoelectronic effects, which are interactions between electron orbitals that depend on the spatial arrangement of the atoms. In the norbornane framework, the magnitude of SCS can be related to through-bond and through-space electronic effects. researchgate.netcdnsciencepub.com For instance, the γ-gauche effect, a shielding (upfield shift) of a carbon atom by a substituent three bonds away in a gauche conformation, is a well-documented stereoelectronic effect observed in norbornane derivatives. researchgate.net The analysis of SCS in various substituted norbornanes provides a deeper understanding of how electronic effects are transmitted across the rigid bicyclic structure. modgraph.co.uk
Mass spectrometry of this compound reveals characteristic fragmentation patterns upon electron ionization. scilit.comresearchgate.net Studies on this compound and its exo-isomer, along with their deuterated analogs, have shown that both alcohols share common fragmentation pathways. scilit.comresearchgate.net Key fragmentation processes are linked to specific rearrangements of the molecular ion. scilit.comresearchgate.net One of the major fragmentation routes involves the loss of a water molecule from the molecular ion. scilit.comresearchgate.net Detailed analysis indicates that this dehydration process occurs via two distinct mechanisms: one that involves the hydroxyl hydrogen atom and another that does not. scilit.comresearchgate.net
Mass Spectrometry (MS)
Fragmentation Pathways and Molecular Ion Rearrangements
The mass spectrometry of this compound has been studied in detail, revealing complex fragmentation pathways. The mass spectra of this compound and its stereoisomer, exo-Norborneol (B145942), exhibit common fragmentation routes that are initiated by specific rearrangements of the molecular ion. researchgate.netscilit.com One of the primary fragmentation processes observed is the loss of a water molecule (H₂O) from the molecular ion. scilit.comresearchgate.net
Key fragmentation peaks in the mass spectrum of this compound provide evidence for these pathways. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 112. chemicalbook.com The fragmentation pattern includes significant peaks at m/z 94, resulting from the loss of water ([M-H₂O]⁺), and a base peak at m/z 79. chemicalbook.com Another prominent peak at m/z 67 is also observed, corresponding to the norbornenyl cation. chemicalbook.com The formation of these fragments involves intricate molecular rearrangements, a characteristic feature of bicyclic alcohols under electron impact. acs.org
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 112 | 1.5 | Molecular Ion [C₇H₁₂O]⁺ |
| 94 | 91.2 | [M-H₂O]⁺ |
| 79 | 100.0 | [C₆H₇]⁺ |
| 67 | 95.6 | [C₅H₇]⁺ (Norbornenyl cation) |
| 66 | 61.2 | [C₅H₆]⁺ |
Data sourced from ChemicalBook, MS-NW-8769. chemicalbook.com
Isotopic Labeling Studies for Mechanism Elucidation
To clarify the complex fragmentation mechanisms of this compound, isotopic labeling studies, particularly using deuterium (B1214612), have been instrumental. researchgate.netscilit.com By replacing specific hydrogen atoms with deuterium, researchers can trace the pathways of atoms during fragmentation in the mass spectrometer. asms.org These studies have shown that the elimination of water from the molecular ion is not a simple process but occurs via at least two distinct mechanisms. scilit.comresearchgate.net One pathway involves the hydroxyl hydrogen atom, while the other does not, indicating that hydrogen atoms from the bicyclic ring are also involved in the water loss. scilit.com
For instance, the oxidation of deuterated norbornane to produce this compound demonstrated a significant isotope effect, which suggests the involvement of a radical intermediate in that specific reaction, highlighting how isotopic labeling can reveal mechanistic details. acs.org The use of stable isotope labeling is a powerful and widely applied technique to establish the intermediates of a metabolic or chemical pathway by tracking the isotopologues over time. biorxiv.org This approach has been fundamental in understanding the rearrangement processes that are characteristic of the norbornyl system upon ionization. researchgate.netasms.org
Chiroptical Spectroscopy
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules like this compound. mtoz-biolabs.comrsc.org The absolute configuration describes the actual three-dimensional arrangement of atoms in a stereoisomer. mtoz-biolabs.com VCD, which measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, is particularly sensitive to the detailed molecular structure. ru.nl
For molecules like (+)-endo-2-norborneol, which are transparent in the UV-Vis region, direct determination of absolute configuration by electronic CD can be challenging. researchgate.net However, by comparing the experimental VCD spectrum with spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), an unambiguous assignment of the absolute configuration can be achieved. researchgate.netresearchgate.net This combined experimental and computational approach has been successfully applied to this compound, where the calculated VCD spectrum for a specific enantiomer is matched with the experimental spectrum. researchgate.netfaccts.de Derivatization of the hydroxyl group can further simplify the analysis by reducing the number of stable conformations, leading to a more reliable determination of the absolute configuration. researchgate.netacs.org
Photoelectron Circular Dichroism (PECD) in Conformational Analysis
Photoelectron Circular Dichroism (PECD) has emerged as a highly sensitive chiroptical technique for probing the stereochemistry and conformational landscape of gas-phase molecules. rsc.orgmpg.de PECD measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. mpg.de This effect is significantly more sensitive to molecular chirality than traditional circular dichroism in absorption. mpg.de
While extensive PECD studies have focused on the related molecule norcamphor (B56629), (+)-(1S,2R,4R)-endo-2-Norborneol has been utilized as a starting material in the synthesis of such benchmark molecules for PECD analysis. rsc.orgresearchgate.net The principles derived from these studies are directly applicable to this compound. PECD is particularly valuable for conformational analysis because theoretical calculations have shown that the PECD signal can be strongly modulated by subtle changes in molecular geometry, such as the rotation of functional groups. researchgate.netunits.it This sensitivity allows for the characterization of different conformers present in a sample, which can be trapped and studied using techniques like supersonic jet expansion. units.it
Quantum Chemical and Molecular Modeling Studies
Density Functional Theory (DFT) for Conformational Analysis and Energy Minima
Density Functional Theory (DFT) is a powerful computational method used extensively for the conformational analysis of this compound. beilstein-journals.orgmdpi.com This approach allows for the calculation of the geometries and relative energies of different possible conformations of the molecule to identify the most stable structures, known as energy minima. nih.gov
For this compound, conformational flexibility arises primarily from the rotation of the hydroxyl (-OH) group around the C-O bond. nih.gov DFT calculations, often using functionals like B3LYP, are employed to perform a full geometry optimization for various conformers. researchgate.netbeilstein-journals.org These calculations reveal the potential energy surface of the molecule, identifying the low-energy conformers that are thermally accessible. researchgate.net For the related endo-borneol, DFT analysis identified three distinct stable conformations. researchgate.net The accuracy of these computational predictions is often validated by comparing calculated spectroscopic properties, such as IR and VCD spectra, with experimental data. researchgate.netacs.org This combined approach provides a reliable picture of the conformational preferences and structural dynamics of this compound. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| exo-Norborneol |
| Norbornane |
| Norcamphor |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms and transient structures involved in the chemistry of this compound and its derivatives. Through methods like Density Functional Theory (DFT) and other ab initio calculations, researchers can map potential energy surfaces, identify transition states, and calculate activation energies, providing deep insights into reaction pathways that are often inaccessible to direct experimental observation. escholarship.orgucsb.edu
The process typically involves locating the geometric structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. ucsb.edu For instance, in reactions like the Diels-Alder cycloaddition, which can form norbornane-type skeletons, intrinsic reaction coordinate (IRC) calculations can confirm that a single transition state connects reactants to products, indicating a concerted mechanism. scielo.br Computational models can accurately predict the energy differences between competing transition states, such as the endo and exo pathways. ucsb.eduscielo.br These calculations often reveal that the endo transition state is lower in energy, explaining the kinetic preference for the endo product in many such reactions. scielo.br This preference is often attributed to favorable secondary orbital interactions, a concept thoroughly explored and validated by computational analysis.
In the context of solvolysis reactions of norbornyl derivatives, computational studies are essential for dissecting the role of anchimeric assistance and the nature of the transition state. pnas.org Molecular dynamics (MD) simulations have been employed to model the solvolysis of norbornyl systems, revealing that the departure of the leaving group and the formation of the non-classical carbocation can occur as a dynamically concerted process for the exo isomer, while the endo isomer tends to ionize in a stepwise fashion. escholarship.org
The following table presents computationally determined activation energies for the isomerization of the 2-norbornyl cation, a key intermediate formed from this compound derivatives.
| Isomerization Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Ring opening of the non-classical center | 33.2 | Not Specified | researchgate.net |
| Cleavage of the C3–C4 bond | 23.5 | Not Specified | researchgate.netresearchgate.net |
These computational findings demonstrate that the preferred route for rearrangement is not the one involving the opening of the non-classical bridged structure, but rather a pathway initiated by the cleavage of a different C-C bond, which possesses a significantly lower energy barrier. researchgate.netresearchgate.net
Solvation Effects on Reaction Energetics and Mechanisms
The surrounding solvent environment can profoundly influence the energetics and mechanisms of reactions involving this compound. Computational chemistry addresses these effects through various solvation models that account for the solute-solvent interactions that stabilize or destabilize reactants, intermediates, and transition states. numberanalytics.comnih.gov
Two primary classes of solvation models are employed in computational studies: implicit and explicit models. wikipedia.org
Implicit (or Continuum) Solvation Models treat the solvent as a continuous, structureless dielectric medium characterized by its bulk properties, such as the dielectric constant. numberanalytics.com The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. q-chem.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). numberanalytics.comq-chem.com These models are computationally efficient and can provide good estimates of solvation free energies, making them crucial for modeling reactions in solution. q-chem.com However, they fail to capture specific, local interactions like hydrogen bonding between the solute and individual solvent molecules. wikipedia.org Studies on related norbornadiene systems have shown that standard implicit models can underestimate the energy differences between isomers. nih.gov
Explicit Solvation Models provide a more physically realistic picture by treating individual solvent molecules explicitly. numberanalytics.comwikipedia.org In this approach, the solute is surrounded by a number of discrete solvent molecules, and the interactions are calculated using molecular mechanics (MM) or quantum mechanics (QM). numberanalytics.com This method can capture specific local interactions, such as hydrogen bonds and the detailed solvent structure around the solute. numberanalytics.com However, explicit models are computationally very demanding due to the large number of atoms involved and the need to sample numerous solvent configurations, often through molecular dynamics or Monte Carlo simulations. wikipedia.orgdiva-portal.org
Hybrid Models , such as Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, offer a compromise by treating the chemically active region (the solute and perhaps the first solvation shell) with high-accuracy QM methods, while the rest of the solvent is treated with more efficient MM force fields or an implicit continuum. numberanalytics.comwikipedia.org
Microsolvation involves the inclusion of a small, discrete number of solvent molecules in a quantum mechanical calculation to account for specific short-range interactions. wisc.edu This approach is particularly important when solvent molecules are not merely a passive medium but actively participate in the reaction mechanism, for example, by acting as a proton shuttle or a catalyst. github.io
In certain reactions, the presence of even a single additional water molecule can significantly lower a reaction barrier by facilitating proton transfer through a bridge, thereby altering the predicted mechanism. github.iorsc.org For instance, computational studies on Nef-type rearrangements have shown that the energy barrier for the migration of an oxygen atom is substantially lowered when assisted by a water molecule. rsc.org Similarly, in the context of this compound chemistry, the ionization to a carbocation or subsequent proton transfers could be explicitly assisted by one or more solvent molecules, a phenomenon that would be missed by purely implicit models. The specific hydrogen bonding of a solvent molecule to the hydroxyl group of this compound can influence its conformational preferences and reactivity. wisc.edu This explicit interaction can stabilize transition states and potentially open up reaction pathways that are less favorable in the gas phase or in a continuum solvent representation.
Implicit and Explicit Solvation Models in Mechanistic Studies
Stability and Isomerization of Carbocationic Intermediates
The chemistry of this compound is intrinsically linked to the formation and fate of the 2-norbornyl carbocation. Computational studies have been central to resolving the long-standing debate over the "classical" versus "non-classical" nature of this ion and to understanding its complex isomerization pathways. researchgate.netresearchgate.net
Computational analyses, ultimately confirmed by X-ray crystallography, have unequivocally established that the 2-norbornyl cation possesses a bridged, non-classical structure. researchgate.net This structure features a delocalized sigma bond, which imparts significant stability. researchgate.net
Despite this stability, the 2-norbornyl cation is not the most stable isomer of C₇H₁₁⁺. researchgate.netnih.gov Computational studies combining infrared spectroscopy with DFT calculations have shown that upon its generation in the gas phase, the 2-norbornyl cation rapidly rearranges to more stable isomers. researchgate.netnih.gov The global minimum on the potential energy surface is the 1,3-dimethylcyclopentenyl cation. nih.gov This rearrangement occurs through an unanticipated ring-opening pathway. researchgate.netnih.gov
Quantum chemical explorations have elucidated multiple complex rearrangement pathways. researchgate.net Born–Oppenheimer molecular dynamics simulations and ab initio computations have identified at least two viable, complex routes for the isomerization of the 2-norbornyl cation to the 1,3-dimethylcyclopentenyl cation. researchgate.net The preferred pathway does not involve the direct opening of the non-classical bridge but is instead initiated by the cleavage of the C3–C4 bond, which has a lower activation barrier. researchgate.netresearchgate.net It has been shown that no single mechanism is sufficient to describe the full sequence of isomerizations; rather, a vast collection of over 10⁹ possible pathways exists. researchgate.net
The relative stabilities of various C₇H₁₁⁺ isomers have been calculated, highlighting the thermodynamic driving force for these rearrangements.
| Carbocation Isomer | Relative Energy (kcal/mol) | Reference |
|---|---|---|
| 1,3-dimethylcyclopentenyl cation | 0.0 (Global Minimum) | nih.gov |
| 2-norbornyl cation | Higher than at least 5 other isomers | researchgate.netnih.gov |
Academic Applications of Endo Norborneol in Organic Synthesis and Catalysis Research
Chiral Auxiliaries and Ligands in Asymmetric Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. numberanalytics.com The inherent chirality of resolved endo-norborneol can be exploited to create these auxiliaries and ligands, which are instrumental in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals. numberanalytics.comguidechem.com
Enantioselective Reactions Utilizing this compound-Derived Chiral Scaffolds
The rigid bicyclic framework of this compound provides a well-defined three-dimensional structure that can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face and thus controlling the stereochemistry of the product. guidechem.com This principle is the foundation of its use in creating chiral auxiliaries. numberanalytics.com For instance, derivatives of this compound have been used to influence the stereochemical course of Diels-Alder reactions, a powerful carbon-carbon bond-forming reaction for creating cyclic compounds. numberanalytics.com The stereoselectivity of these reactions is influenced by factors such as the structure of the auxiliary and the reaction conditions. numberanalytics.comnumberanalytics.com
While specific examples of this compound itself as a widely commercialized chiral auxiliary are not extensively documented in top-tier research, the broader class of norbornane (B1196662) derivatives, for which this compound is a key precursor, has been investigated for this purpose. researchgate.netresearchgate.net The development of new chiral ligands is a central theme in modern organic synthesis, with the goal of achieving high levels of enantiocontrol in a variety of chemical transformations. snnu.edu.cn
Application in Palladium-Catalyzed Heck/Suzuki Cascade Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comcem.com The Suzuki reaction, specifically, couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org In the context of asymmetric catalysis, chiral ligands are employed to render these reactions enantioselective.
Research has shown that derivatives of norbornene, which can be synthesized from this compound, play a crucial role in certain palladium-catalyzed reactions. For example, endo-5-norbornene-2,3-dimethanol has been successfully used to promote a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides. rsc.org This transformation provides access to a variety of oxindoles with excellent enantiomeric excess values. rsc.org The endo-norbornene-based diol was found to be key in preventing an undesired transmetalation of the aryl-palladium complex, thereby enabling the desired cascade pathway. rsc.org This highlights the potential of this compound-derived structures to act as crucial ligands or promoters in complex catalytic cycles.
Precursors for Structurally Diverse Chemical Entities
The reactivity of the hydroxyl group and the bicyclic core of this compound allows for its conversion into a wide array of other molecules. This makes it a versatile starting material for the synthesis of more complex and functionally diverse compounds.
Synthesis of Complex Bicyclic Ketones and Other Norbornane Derivatives
One of the most direct applications of this compound is its oxidation to produce norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one). lookchem.com This ketone is a common starting material for further synthetic elaborations. The reduction of norcamphor can, in turn, produce a mixture of endo- and exo-norborneol (B145942), with the ratio depending on the reducing agent and reaction conditions. google.com
Furthermore, this compound serves as a precursor for a variety of other norbornane derivatives. lookchem.com For example, through Mitsunobu-type reactions, optically active R-(+)- or S-(−)-endo-norborneol can be used to synthesize chiral ethers, which are intermediates in the preparation of pharmaceutically active compounds. google.com The rigid norbornane skeleton is a desirable feature in medicinal chemistry and materials science.
The following table summarizes some of the derivatives that can be synthesized from this compound and their potential applications.
| Starting Material | Reagents/Conditions | Product | Application |
| This compound | Oxidation (e.g., with an oxidizing agent) | Norcamphor | Precursor for other bicyclic compounds lookchem.com |
| Norcamphor | Reduction (e.g., with LiAlH4) | endo- and exo-Norborneol | Chiral building blocks google.com |
| R-(+)- or S-(−)-endo-Norborneol | 3-hydroxy-4-methoxybenzaldehyde derivative, PPh3, azo dicarboxylate | Chiral bicyclic ethers | Pharmaceutical intermediates google.com |
Research on this compound in Polymer Chemistry as Modifiers or Additives
The norbornene framework, which is closely related to this compound, is a significant monomer in polymer chemistry. Polymers derived from norbornene derivatives, often synthesized via Ring-Opening Metathesis Polymerization (ROMP), can exhibit high thermal stability and optical transparency. scirp.org
While direct large-scale use of this compound in commercial polymers is not widespread, its derivatives are of research interest. The introduction of the rigid, bulky norbornane group into a polymer backbone can significantly alter the material's properties. For instance, the exo and endo isomers of norbornene-based monomers often show different reactivities in polymerization processes. rsc.org In some cases, the exo isomer is more efficiently copolymerized than the endo isomer. rsc.org This highlights the importance of stereochemistry in the design of new polymer materials. The use of such monomers can improve properties like impact resistance and cryogenic toughness in plastics like polyethylene (B3416737) and polypropylene. made-in-china.com
Biocatalytic Investigations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. This compound has been a substrate of interest in various biocatalytic studies, particularly for kinetic resolutions and stereoselective oxidations.
Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols. In a kinetic resolution, one enantiomer of a racemic mixture reacts much faster than the other, allowing for the separation of the two. Racemic this compound has been successfully resolved using lipase-catalyzed transesterification. tandfonline.comtandfonline.com For example, using porcine pancreatic lipase (B570770) and vinyl acetate (B1210297), (R)-(+)-endo-2-norbornyl acetate can be produced with high enantiomeric excess, leaving behind unreacted (S)-(−)-endo-norborneol. tandfonline.comtandfonline.com This enzymatic approach provides access to both enantiomers of this compound, which are valuable for asymmetric synthesis. tandfonline.comias.ac.inresearchgate.net
Alcohol dehydrogenases are another class of enzymes that have been investigated for the stereoselective oxidation of this compound. researchgate.net These enzymes can distinguish between the enantiomers of this compound, leading to the formation of optically pure ketones or the resolution of the starting alcohol. researchgate.net Some studies have shown that certain alcohol dehydrogenases can use NADP+ as a cofactor, although they may be less efficient than with NAD+. researchgate.net The table below presents findings from a lipase-catalyzed resolution of this compound. tandfonline.comtandfonline.com
| Enzyme | Acyl Donor | Product 1 | Enantiomeric Excess of Product 1 | Product 2 (unreacted) | Enantiomeric Excess of Product 2 |
| Porcine Pancreatic Lipase | Vinyl Acetate | (R)-(+)-endo-2-norbornyl acetate | 90% | (S)-(−)-endo-norborneol | 92% |
Kinetic Resolution of Racemic this compound by Lipase Catalysis
Kinetic resolution is a widely employed technique for separating enantiomers of a racemic mixture. In the context of this compound, lipase-catalyzed kinetic resolution has proven to be an effective method for obtaining optically pure enantiomers. This process relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase, an enzyme that catalyzes the esterification or transesterification.
One notable study utilized porcine pancreatic lipase for the kinetic resolution of racemic (±)-endo-2-norborneol. tandfonline.com The reaction was conducted in t-butyl methyl ether with vinyl acetate serving as the acyl donor. tandfonline.com After 72 hours at 37°C, the process yielded (R)-(+)-endo-2-norbornyl acetate and unreacted (S)-(-)-endo-norborneol. tandfonline.com The enantiomeric excess (ee) of the resulting (R)-(+)-endo-2-norborneol was determined to be 90%. tandfonline.com Similarly, the unreacted (S)-(-)-endo-2-norborneol was recovered with an enantiomeric excess of 92%. tandfonline.com
The success of lipase-catalyzed kinetic resolution is highly dependent on the choice of lipase, solvent, and acyl donor. Lipases from different sources exhibit varying degrees of enantioselectivity and reactivity towards a given substrate. For instance, while porcine pancreatic lipase shows good selectivity for this compound, other lipases like those from Candida antarctica (CAL-B) are also frequently used for the resolution of various chiral alcohols. beilstein-journals.org The broad substrate scope of lipases and esterases makes them valuable tools in organic synthesis, although screening multiple enzymes may be necessary to find a suitable catalyst for a specific substrate. unipd.it
The following table summarizes the results of the kinetic resolution of racemic endo-2-norborneol using porcine pancreatic lipase.
| Product/Starting Material | Enantiomer | Yield | Enantiomeric Excess (ee) |
| endo-2-norbornyl acetate | (R)-(+) | 49% | 90% |
| This compound | (S)-(-) | 51% | 92% |
Data sourced from a study on the stereoselective inhibition of butyrylcholinesterase. tandfonline.com
Substrate Specificity and Stereoselectivity in Enzymatic Reactions
The substrate specificity and stereoselectivity of enzymes are critical factors in their application in organic synthesis. In the case of this compound and related bicyclic alcohols, dehydrogenases and hydrolases have been investigated for their catalytic activity.
Plant-derived borneol-type dehydrogenases have been studied for their enantiospecificity towards various monoterpenols. While some of these enzymes, such as SoBDH1 and SrBDH1, exhibit outstanding enantiospecificity (E > 200) towards borneol isomers, their specificity for exo-norborneol was noted, with less emphasis on the endo isomer in comparative studies. nih.gov The stereoselectivity of these enzymes is crucial for producing enantiomerically pure compounds. nih.gov
In another area of enzymatic reactions, the hydroxylation of norbornane by cytochrome P-450 has been shown to produce both exo- and this compound. umich.edu This reaction is not perfectly stereospecific, and a degree of epimerization occurs, suggesting the involvement of a carbon radical intermediate. umich.edu The ratio of exo to endo products and the analysis of deuterium-labeled substrates revealed a significant isotope effect and a loss of stereochemistry during the hydroxylation process. umich.edu
The screening of various hydrolases, including lipases and esterases, for the kinetic resolution of bornyl and isobornyl esters has highlighted the challenge of finding highly selective enzymes for these bulky substrates. d-nb.info Many commercial lipases show low conversion and selectivity for borneol. d-nb.info However, specific esterases have been identified that exhibit high enantioselectivity for either bornyl or isobornyl esters, demonstrating the importance of enzyme screening to identify catalysts with the desired substrate specificity. d-nb.info
Emerging Research Areas and Future Perspectives
Development of Novel and Sustainable Synthetic Routes to endo-Norborneol
The synthesis of this compound and its derivatives is increasingly guided by the principles of sustainability and efficiency. A significant area of research involves the use of biocatalysis to achieve high enantioselectivity, a crucial aspect for applications in pharmaceuticals and materials science.
One prominent strategy is the kinetic resolution of racemic mixtures using enzymes. For instance, lipases are employed for the kinetic resolution of racemic endo-norbornyl esters. In one such process, a racemic ester is treated with a lipase (B570770), which selectively hydrolyzes one enantiomer, leaving the other unreacted. This method was used to produce (S)-(–)-endo-norborneol with an enantiomeric excess of 92% and, through hydrolysis of the resulting acetate (B1210297), (R)-(+)-endo-norborneol with an enantiomeric excess of 90%. tandfonline.com This enzymatic approach offers a sustainable alternative to traditional chemical resolution methods.
Similarly, esterases have been identified for their high enantioselectivity in the hydrolysis of related bicyclic monoterpenol esters. Esterase B (EstB) from Burkholderia gladioli and Esterase C (EstC) from Rhodococcus rhodochrous have demonstrated outstanding enantioselectivity (E > 100) towards the butyryl esters of borneol and isoborneol, which share the norbornane (B1196662) framework. researchgate.net This "plug-in" synthetic step can be integrated into existing industrial processes, such as the synthesis of camphor (B46023) from α-pinene, to produce optically pure isomers from what would otherwise be a racemic side product. researchgate.net
Beyond enzymatic methods, novel chemical oxidation routes are also being explored. The complex of hypofluorous acid with acetonitrile (B52724) (HOF•CH₃CN) has been shown to oxidize the methyl ether of endo-2-norborneol. mdpi.com This reagent acts as a potent electrophilic oxygen transfer agent. In the case of the this compound methyl ether, the carbon-hydrogen bond alpha to the ether is readily accessible for attack by the reagent. mdpi.com While powerful, the "green" credentials of such reagents are still a subject of evaluation compared to catalytic methods.
Table 1: Enzymatic Kinetic Resolution of this compound Derivatives
Advanced Spectroscopic-Computational Approaches for Reaction Dynamics
The rigid, bridged structure of this compound makes it an excellent model system for studying reaction dynamics and conformational effects using a combination of advanced spectroscopic techniques and high-level computational methods.
A key area of progress is the use of Photoelectron Circular Dichroism (PECD). PECD is highly sensitive to molecular geometry and has been used to study the conformational populations of chiral molecules like this compound. rsc.orgunits.it In these experiments, the molecule is ionized using circularly polarized light, and the angular distribution of the emitted photoelectrons is measured. rsc.org This experimental data is then compared with theoretical calculations, typically based on Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), to gain detailed insight into the molecule's three-dimensional structure and electronic properties. rsc.orgresearchgate.net Such studies have successfully modeled the PECD spectra of single conformers, providing a critical benchmark for theoretical methods and a deeper understanding of how subtle changes in geometry, like the rotation of the hydroxyl group, influence the observed signal. rsc.orgunits.it
The combination of spectroscopy and computation is also used to determine the absolute configuration of transparent aliphatic alcohols like this compound. A method involves transforming the alcohol into a derivative containing a chromophore, such as a 1-naphthyl-diphenylmethyl ether. The resulting derivative exhibits intense signals in its Electronic Circular Dichroism (ECD) spectrum, which can be accurately simulated by TDDFT calculations to reliably assign the absolute configuration. researchgate.net
Furthermore, theoretical approaches are employed to interpret standard spectroscopic data with greater detail. Natural Chemical Shielding-Natural Bond Orbital (NCS-NBO) analysis has been used to understand the conformational effects on the ¹H and ¹³C NMR chemical shifts of endo-2-norborneol. nih.gov This computational method partitions the magnetic shielding of a nucleus into contributions from different bond orbitals and lone pairs, revealing that hyperconjugation involving both of oxygen's lone pairs significantly influences the chemical shifts of nearby carbon atoms. It also quantifies through-space effects from the lone pairs on the chemical shifts of nearby hydrogen atoms as the C-O bond rotates. nih.gov
Integration of this compound in Green Chemistry Methodologies
The principles of green chemistry, which focus on reducing waste, using renewable resources, and employing safer substances, are being increasingly applied to reactions involving this compound and related compounds.
A major focus is the replacement of hazardous reagents with more environmentally benign alternatives, particularly in oxidation reactions. The oxidation of borneol (a related monoterpenol) to camphor is a classic undergraduate experiment that has been updated with greener methods, such as using solid-phase oxidants like active manganese dioxide or employing solvent-free reaction conditions, sometimes assisted by microwave irradiation. researchgate.net These approaches reduce or eliminate the need for hazardous solvents and can lead to energy savings. The evaluation of the "greenness" of these procedures using metrics and rubrics is becoming a standard part of developing new laboratory protocols. researchgate.net
Biocatalysis, as mentioned in the context of synthesis (Section 6.1), is a cornerstone of green chemistry. The use of enzymes like lipases and esterases to perform enantioselective transformations on this compound esters operates under mild conditions (room temperature, neutral pH) in aqueous or minimal solvent systems, avoiding the harsh reagents and conditions often found in traditional chemistry. tandfonline.comresearchgate.net
The use of this compound and its parent scaffold, norbornene, as building blocks in medicinal chemistry also aligns with green chemistry principles when efficient, atom-economical synthetic routes are developed. researchgate.net The goal is to design scalable, multi-step syntheses that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. escholarship.org
Theoretical Prediction of Reactivity and Selectivity in Bridged Systems
The unique, strained bicyclic structure of the norbornane system, including this compound, has long made it a testbed for theories of chemical reactivity and selectivity. Computational chemistry now plays a pivotal role in predicting and explaining these properties.
A classic problem in norbornane chemistry is the significant rate difference in the solvolysis of exo versus endo isomers. The solvolysis of endo-norbornyl derivatives is markedly slower than their exo counterparts. pnas.org Early theories invoked non-classical carbocation stabilization to explain the rapid rate of the exo isomer. However, later work, supported by computational models, has emphasized the role of steric hindrance in the endo isomer. pnas.org Specifically, steric crowding within the concave, U-shaped environment of the endo face hinders the departure of the leaving group and subsequent ionization. pnas.org Molecular mechanics calculations have been used to correlate the solvolytic reactivity of bridged systems with the calculated steric-energy difference between the ground state molecule and the resulting carbocation, showing excellent correlation for endo-norbornyl derivatives. researchgate.net
Computational methods are also crucial for elucidating complex reaction mechanisms. For example, DFT calculations have been instrumental in understanding the hydroxylation of hydrocarbons by cytochrome P450 enzymes, which can produce this compound from norbornane. These models help explain experimental observations such as large primary kinetic isotope effects and the stereochemical outcome of the reaction, supporting a mechanism involving hydrogen abstraction followed by a rebound hydroxylation step. nih.gov
Furthermore, theoretical models can predict the kinetic and thermodynamic parameters of reactions involving the norbornane scaffold. For Diels-Alder reactions that form norbornene derivatives, computational studies can distinguish between different mechanistic pathways, for instance, showing that products with an endo orientation may form via a two-step mechanism while exo products form through a one-step, asynchronous mechanism. researchgate.net This predictive power is invaluable for optimizing industrial processes and designing novel synthetic strategies. researchgate.net
Table 2: Theoretical Approaches to Reactivity in Norbornane Systems
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity and purity of endo-Norborneol in experimental settings?
- Methodological Answer :
- Use gas chromatography (GC) with flame ionization detection (FID) to assess purity (>95% as per commercial standards) .
- Confirm stereochemistry via polarimetry (e.g., (2R)-(+)-endo-Norborneol, CAS 61277-90-5) and compare optical rotation values with literature .
- Employ ¹H/¹³C NMR spectroscopy to resolve bridgehead protons and carbon environments, distinguishing endo/exo isomers .
Q. What synthetic routes are commonly used to prepare this compound in academic laboratories?
- Methodological Answer :
- Catalytic hydrogenation : Reduce norbornene derivatives (e.g., norbornene oxide) using palladium or platinum catalysts under controlled hydrogen pressure .
- Grignard reactions : React norbornene-derived ketones with organomagnesium reagents, followed by acid workup .
- Microwave-assisted synthesis : Optimize reaction time and temperature for anhydrous alcohol reactions (e.g., yields up to 48% with (+)-endo-norborneol in BF3·OEt2-mediated rearrangements) .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences (melting point: 149–151°C) .
- Column chromatography : Separate stereoisomers using silica gel with hexane/ethyl acetate gradients .
- Sublimation : Apply vacuum sublimation for high-purity crystals, particularly for enantiomerically pure forms .
Advanced Research Questions
Q. How can researchers address stereochemical instability in enantiomerically pure this compound derivatives during kinetic studies?
- Methodological Answer :
- Chiral chromatography : Use Chiralcel® OD-H columns to monitor enantiomeric excess (ee) over time .
- Low-temperature storage : Store samples at –20°C in inert atmospheres to minimize racemization .
- Kinetic isotope effects (KIE) : Study deuterated analogs to quantify configurational stability under varying pH and solvent conditions .
Q. How should conflicting data on this compound’s reactivity in oxovanadium(V) complexes be reconciled?
- Methodological Answer :
- Controlled variable testing : Isolate factors like solvent polarity (e.g., THF vs. toluene) and counterion effects (e.g., Cl⁻ vs. OAc⁻) .
- X-ray crystallography : Resolve ligand coordination geometry to confirm binding modes (e.g., trialkoxide vs. mixed-ligand complexes) .
- Replicate under inert conditions : Ensure oxygen-free environments to prevent vanadium oxidation state changes .
Q. What experimental design considerations are critical for studying this compound’s role in asymmetric catalysis?
- Methodological Answer :
- Substrate scope : Test steric and electronic variations in nucleophiles (e.g., aryl vs. alkyl groups) to map enantioselectivity trends .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during catalytic cycles .
- Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to predict transition states and rationalize stereochemical outcomes .
Q. How can researchers optimize this compound’s thermal stability for high-temperature applications?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measure decomposition thresholds (e.g., >200°C in nitrogen vs. air) .
- Additive screening : Evaluate stabilizers (e.g., BHT antioxidants) to prolong integrity under thermal stress .
- Kinetic studies : Use Arrhenius plots to model degradation rates and identify activation energy barriers .
Q. What methodologies resolve contradictions in this compound’s solubility across different solvent systems?
- Methodological Answer :
- Hansen solubility parameters (HSP) : Correlate solubility with solvent polarity (δD, δP, δH) using turbidimetric titration .
- High-throughput screening : Test solubility in 96-well plates with automated UV-Vis quantification .
- Molecular dynamics simulations : Predict solvent interactions using software like GROMACS .
Data Reporting and Analysis Guidelines
- Contradictory findings : Document raw data, experimental conditions (e.g., humidity, catalyst batch), and statistical confidence intervals (p < 0.05) .
- Long-term significance : Highlight discoveries that challenge existing theories (e.g., unexpected stereochemical inversion in BF3-mediated reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
